molecular formula C21H14Br4O5S B14922353 2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

Cat. No.: B14922353
M. Wt: 698.0 g/mol
InChI Key: INBQSOALTMPZQK-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple bromine atoms, hydroxyl groups, and a benzenesulfonic acid moiety, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID involves several steps, starting with the bromination of phenolic compounds. The reaction typically uses bromine in the presence of a catalyst to introduce bromine atoms into the aromatic ring. Subsequent reactions involve the formation of the sulfonic acid group and the cyclohexadienylidene moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound .

Scientific Research Applications

2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-DIBROMO-4-HYDROXY-2-METHYLPHENYL)(3,5-DIBROMO-2-METHYL-4-OXO-2,5-CYCLOHEXADIENYLIDEN)METHYL]-1-BENZENESULFONIC ACID is unique due to its combination of bromine atoms, hydroxyl groups, and a benzenesulfonic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C21H14Br4O5S

Molecular Weight

698.0 g/mol

IUPAC Name

2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2/h3-8,26H,1-2H3,(H,28,29,30)/b17-13-

InChI Key

INBQSOALTMPZQK-LGMDPLHJSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)O)Br)O)Br

Canonical SMILES

CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)O)Br)O)Br

Origin of Product

United States

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